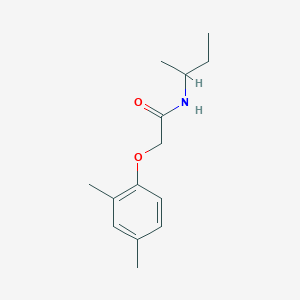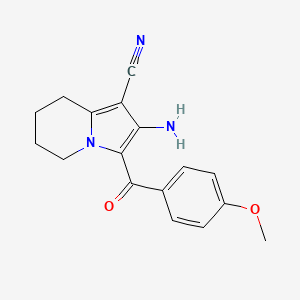![molecular formula C20H21NO2S2 B4704092 4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4704092.png)
4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Vue d'ensemble
Description
4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one, also known as PNT or PNT-2, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. PNT-2 belongs to the class of thiazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Applications De Recherche Scientifique
4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one-2 has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound-2 is its anti-cancer activity. This compound-2 has been found to exhibit potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound-2 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Another important application of this compound-2 is its anti-inflammatory activity. This compound-2 has been found to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophages and monocytes. This makes this compound-2 a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
The exact mechanism of action of 4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one-2 is not fully understood. However, it is believed that this compound-2 exerts its biological activities by modulating various signaling pathways in cells. For example, this compound-2 has been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis. This compound-2 has also been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound-2 has been found to exhibit a range of biochemical and physiological effects. For example, this compound-2 has been shown to inhibit the activity of several enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. This compound-2 has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one-2 is its high potency and selectivity towards cancer cells and inflammatory cells. This makes this compound-2 a potential candidate for the development of novel anti-cancer and anti-inflammatory drugs. Additionally, this compound-2 has been found to exhibit low toxicity in animal models, which is a favorable characteristic for drug development.
However, one of the limitations of this compound-2 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound-2 is not fully understood, which can make it challenging to optimize its biological activity.
Orientations Futures
There are several future directions for the study of 4-[(2-propoxy-1-naphthyl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one-2. One potential direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its in vivo efficacy. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. This can provide insight into the signaling pathways that are modulated by this compound-2 and can facilitate the development of more potent and selective analogs. Additionally, the potential applications of this compound-2 in other areas, such as neurodegenerative diseases and infectious diseases, can be explored.
Propriétés
IUPAC Name |
(4Z)-4-[(2-propoxynaphthalen-1-yl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c1-3-11-23-18-10-9-14-7-5-6-8-15(14)16(18)13-17-19(22)25-20(21-17)24-12-4-2/h5-10,13H,3-4,11-12H2,1-2H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQNBBKOMSAFKF-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)SC(=N3)SCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)SC(=N3)SCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(2-naphthyloxy)ethyl]nicotinamide](/img/structure/B4704035.png)
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4704037.png)
![6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-(2-methoxyphenyl)quinoline](/img/structure/B4704044.png)
![[3-benzyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methanol](/img/structure/B4704056.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B4704064.png)
![diethyl [5-(4-methyl-1-piperidinyl)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B4704073.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4704096.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4704098.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4704113.png)
![6-benzyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4704119.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4704121.png)